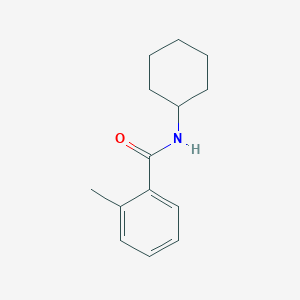

N-cyclohexyl-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXWMUYRRDYWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985067 | |

| Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-67-4 | |

| Record name | NSC17927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

theoretical melting point of N-cyclohexyl-2-methylbenzamide

An In-Depth Technical Guide to the Theoretical Melting Point of N-cyclohexyl-2-methylbenzamide

Abstract

Introduction: The Significance of Melting Point in Scientific Research

This compound is a substituted amide featuring a cyclohexyl ring and a methyl-substituted benzene ring attached to the amide functionality. The melting point of such a compound is governed by the intricate interplay of intermolecular forces, molecular symmetry, and conformational flexibility. In drug development, a compound's melting point can influence its solubility and dissolution rate, which are key parameters for bioavailability. For materials scientists, the melting point is a primary indicator of a material's thermal stability and processing conditions.

This guide will provide a detailed, step-by-step approach to understanding and predicting the melting point of this compound from a theoretical standpoint. We will explore the "why" behind the predictive methods, offering insights into their underlying assumptions and limitations.

Structural Analysis of this compound and its Impact on Melting Point

The melting process involves providing sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice, allowing them to transition into a disordered liquid state. The key structural features of this compound that influence its melting point are:

-

The Amide Functional Group: The amide linkage is capable of forming strong hydrogen bonds (N-H---O=C), which are significant contributors to the stability of the crystal lattice. This is a primary factor that generally leads to higher melting points in amides compared to non-hydrogen bonding analogs.

-

The Benzene Ring: The aromatic ring can participate in π-π stacking interactions, another important non-covalent interaction that stabilizes the crystal packing.

-

The Cyclohexyl Ring: This bulky, non-planar aliphatic ring influences the molecule's ability to pack efficiently in a crystal lattice. Its conformational flexibility (chair and boat conformations) can lead to a less ordered solid state, potentially lowering the melting point compared to a more planar molecule.

-

The 2-Methyl Group: The ortho-methyl group on the benzene ring introduces steric hindrance, which can disrupt the planarity of the benzamide moiety and affect both hydrogen bonding and π-π stacking efficiency. This disruption can lead to a lower melting point compared to its non-methylated counterpart, N-cyclohexylbenzamide.

Theoretical Methodologies for Melting Point Prediction

The prediction of a molecule's melting point can be approached from several theoretical angles, ranging from empirical models to first-principles-based simulations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical and machine learning models that correlate a molecule's physicochemical properties with its structural features, known as molecular descriptors. These descriptors can be simple (e.g., molecular weight) or complex (e.g., topological indices, quantum chemical parameters).

Conceptual Workflow for QSPR Prediction:

The following diagram illustrates a typical workflow for developing and applying a QSPR model for melting point prediction.

Caption: A generalized workflow for predicting melting points using QSPR models.

Application to this compound:

-

Descriptor Calculation: For this compound, we would calculate descriptors such as molecular weight, number of hydrogen bond donors and acceptors, solvent accessible surface area, and various topological indices.

-

Model Application: These descriptors would then be fed into a pre-existing, validated QSPR model for melting point prediction of organic compounds. The output would be a predicted melting point.

Thermodynamic Approaches: The Gibbs-Helmholtz Equation

From a thermodynamic perspective, at the melting point (Tm), the Gibbs free energy change of fusion (ΔGfus) is zero. The Gibbs-Helmholtz equation relates the Gibbs free energy to the enthalpy (ΔHfus) and entropy (ΔSfus) of fusion:

ΔGfus = ΔHfus - TmΔSfus

At the melting point, ΔGfus = 0, so the equation can be rearranged to:

Tm = ΔHfus / ΔSfus

-

Enthalpy of Fusion (ΔHfus): Represents the energy required to break the intermolecular forces in the crystal lattice. It is influenced by the strength of hydrogen bonds, van der Waals forces, and π-π stacking.

-

Entropy of Fusion (ΔSfus): Represents the increase in disorder as the substance transitions from a highly ordered crystal to a disordered liquid. It is affected by molecular symmetry and conformational flexibility.

The Joback Method: A Group Contribution Approach

The Joback method is a group contribution method used to estimate various thermophysical properties, including the melting point. It is an empirical method that assigns numerical values to different functional groups within a molecule. While not highly accurate, it can provide a useful first approximation.

For N-cyclohexyl-N-methyl-benzamide, a close analog lacking the 2-methyl group, a Joback-calculated melting point is 363.74 K (90.59 °C)[1]. The addition of the 2-methyl group in our target molecule would likely lead to a slightly different predicted value, potentially lower due to the disruption of crystal packing.

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences | Experimental/Calculated Melting Point (°C) |

| This compound | C15H21NO | 231.34 | Target Molecule | Not Found (Theoretical Target) |

| N-cyclohexylbenzamide | C13H17NO | 203.28 | Lacks both methyl groups[2][3] | Not Found |

| N-cyclohexyl-N-methyl-benzamide | C14H19NO | 217.31 | Lacks the 2-methyl group on the benzene ring[1] | 90.59 (Calculated)[1] |

| N-cyclohexyl-2-hydroxybenzamide | C13H17NO2 | 219.28 | Has a 2-hydroxy group instead of a 2-methyl group[4] | 79 (Experimental)[4] |

A Practical Workflow for Theoretical Melting Point Estimation

The following protocol outlines a systematic approach for a researcher to estimate the melting point of a novel compound like this compound.

Step-by-Step Protocol:

-

In Silico Molecular Modeling:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform a geometry optimization using a suitable computational method (e.g., a semi-empirical method like PM7 or a density functional theory (DFT) method like B3LYP/6-31G*) to obtain a low-energy conformation.

-

-

Molecular Descriptor Calculation:

-

Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors from the optimized 3D structure.

-

-

Application of a Publicly Available QSPR Model:

-

Identify a suitable, validated QSPR model for melting point prediction from the literature or online repositories.

-

Input the calculated descriptors for this compound into the model to obtain a predicted melting point.

-

-

Group Contribution Method Estimation:

-

Use a group contribution method like the Joback method, either through specialized software or manual calculation, to estimate the enthalpy and entropy of fusion, and subsequently the melting point.

-

-

Comparative Analysis with Analogs:

-

Search for experimentally determined melting points of structurally similar compounds (as shown in Table 1).

-

Analyze the structural differences and their likely effects on the melting point to qualitatively refine the theoretical predictions. For instance, the experimental melting point of N-cyclohexyl-2-hydroxybenzamide (79 °C) provides a useful, albeit imperfect, reference point[4].

-

Conclusion and Future Outlook

The theoretical prediction of a molecule's melting point is a complex yet invaluable tool in modern chemical research. In the absence of an experimentally determined value for this compound, a multi-faceted approach combining QSPR modeling, thermodynamic estimations, and comparative analysis with known analogs provides the most robust pathway to a reliable estimate.

It is crucial for researchers to understand that all predictive models have inherent limitations and are most powerful when used in conjunction with chemical intuition and a thorough understanding of the underlying physical principles. The methodologies outlined in this guide provide a solid foundation for any scientist or researcher tasked with predicting the melting point of a novel organic compound. The ultimate validation of these theoretical endeavors will, of course, be the eventual experimental determination of the melting point of this compound.

References

-

The Good Scents Company. N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Available from: [Link]

-

Chemsrc. 2-Amino-N-cyclohexyl-N-methylbenzylamine. Available from: [Link]

-

Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Available from: [Link]

-

Fisher Scientific. N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%, Thermo Scientific. Available from: [Link]

-

PubChem - National Institutes of Health. N-Cyclohexylbenzamide. Available from: [Link]

-

PubChem - National Institutes of Health. N-Cyclohexyl-2-fluoro-N-methylbenzamide. Available from: [Link]

-

Stenutz. N-cyclohexyl-2-hydroxybenzamide. Available from: [Link]

Sources

Methodological & Application

step-by-step protocol for N-cyclohexyl-2-methylbenzamide preparation

An In-depth Guide to the Synthesis of N-cyclohexyl-2-methylbenzamide

Introduction

N-substituted benzamides are a significant class of organic compounds, serving as crucial intermediates and target molecules in medicinal chemistry and materials science. This compound, a derivative of this class, is synthesized through the formation of an amide bond, a fundamental reaction in organic chemistry. This document provides a detailed, step-by-step protocol for the preparation of this compound via the nucleophilic acyl substitution of 2-methylbenzoyl chloride with cyclohexylamine.

The causality behind the chosen methodology lies in the high reactivity of acyl chlorides towards nucleophiles. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine, is incorporated. This self-validating system ensures high yield and purity of the final product by controlling the reaction stoichiometry and neutralizing acidic byproducts that could otherwise lead to unwanted side reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-methylbenzoyl chloride and cyclohexylamine proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2][3] This reaction occurs in two primary stages: nucleophilic addition followed by elimination.

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.[1][3] This forms a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[2]

-

Deprotonation: A base, in this case, triethylamine, removes the proton from the positively charged nitrogen atom to yield the neutral this compound and triethylammonium chloride.[4]

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1.55 g (1.35 mL) | 10.0 | 1.0 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.0 g (1.16 mL) | 10.1 | 1.01 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 20 mL | - | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - | - |

| Brine (Sat. NaCl) | NaCl | 58.44 | 20 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

-

Fume hood

-

Standard laboratory glassware

Experimental Protocol

Safety First: Hazard Identification and Mitigation

-

2-Methylbenzoyl chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation.[5][6] It reacts with moisture.

-

Cyclohexylamine: Flammable liquid and vapor. It is toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[7][8][9]

-

Triethylamine: Flammable and corrosive.

-

Dichloromethane: Volatile and a suspected carcinogen.

Mitigation: This entire procedure must be performed in a well-ventilated chemical fume hood.[7][10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12]

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 g, 10.1 mmol) and dichloromethane (DCM, 30 mL).

-

Add triethylamine (1.52 g, 15.0 mmol) to the solution.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of Acyl Chloride:

-

Dissolve 2-methylbenzoyl chloride (1.55 g, 10.0 mmol) in DCM (20 mL) in a dropping funnel.

-

Add the 2-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature. A white precipitate of triethylammonium chloride will form.[2]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[13]

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of 1 M HCl to remove excess cyclohexylamine and triethylamine.

-

20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

20 mL of brine to remove residual water.[14]

-

-

Separate the organic layer after each wash.

-

-

Drying and Solvent Removal:

-

Purification by Recrystallization:

-

The crude product, a solid, should be purified by recrystallization.

-

Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) until the solid just dissolves.[15]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly before hot filtration.[15]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Characterization

-

Appearance: White to off-white solid.[16]

-

Melting Point: Determine the melting point of the purified product and compare it to literature values.

-

Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain a high yield of the pure product. The principles of nucleophilic acyl substitution are fundamental to this process, and a thorough understanding of the mechanism and safety precautions is essential for successful and safe execution.

References

- PrepChem. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine.

- Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name?.

- Study.com. (n.d.). Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce....

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.

- Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- CymitQuimica. (n.d.). CAS 1759-68-8: N-Cyclohexylbenzamide.

- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.

- Google Patents. (n.d.). US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.

- Patsnap. (n.d.). Production method of N-cyclohexyl-2-benzothiazole sulfenamide.

- LibreTexts. (2023). Making Amides from Acyl Chlorides.

- Fisher Scientific. (2009). Cyclohexylamine Safety Data Sheet.

- Land of Chemistry. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube.

- Fisher Scientific. (n.d.). 2-Methylbenzoyl chloride Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine.

- ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.

- CDH Fine Chemical. (n.d.). Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.

- PubChem. (n.d.). 2-Methylbenzoyl chloride.

- The Organic Chemistry Tutor. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.

- Anpel. (2017). Cyclohexylamine - SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (2009). Cyclohexylamine - SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride.

- International Programme on Chemical Safety. (n.d.). ICSC 1015 - BENZOYL CHLORIDE.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. trc-corp.com [trc-corp.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

Mastering the Solid State: Advanced Crystallization Techniques for N-Cyclohexyl-2-methylbenzamide

Introduction: The Critical Role of Crystallization in the Purification of N-Cyclohexyl-2-methylbenzamide

This compound is a substituted amide of significant interest in organic synthesis and medicinal chemistry. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Crystallization stands as a powerful and versatile purification technique, capable of removing impurities and isolating the desired polymorph.[1] This application note provides a comprehensive guide to various crystallization methods for this compound, offering detailed protocols and the underlying scientific principles to empower researchers in obtaining highly pure crystalline material.

The molecular structure of this compound, featuring a substituted aromatic ring and a cyclohexyl group, imparts a degree of lipophilicity, suggesting solubility in various organic solvents.[2] Understanding and leveraging its solubility profile is the cornerstone of developing a successful crystallization strategy. This guide will explore cooling crystallization, antisolvent crystallization, and vapor diffusion as primary methods for the purification of this compound.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for designing an effective crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from structurally similar compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | N-Cyclohexylbenzamide[2] |

| Appearance | White to off-white solid | White to off-white solid |

| Molecular Formula | C₁₄H₁₉NO | C₁₃H₁₇NO |

| Molecular Weight | 217.31 g/mol | 203.28 g/mol |

| Water Solubility | Low | Low |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate; lower solubility in non-polar solvents like hexane. | Soluble in ethanol and acetone. |

The principle of "like dissolves like" is a guiding tenet in solvent selection. The amide functionality in this compound can engage in hydrogen bonding, suggesting solubility in protic solvents, while the aromatic and cyclohexyl moieties favor less polar environments. An ideal crystallization solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, maximizing the yield of pure crystals upon cooling.

Crystallization Methodologies: A Practical Guide

The choice of crystallization technique is dictated by the compound's properties and the nature of the impurities. Below are detailed protocols for three robust methods applicable to this compound.

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is often the first method of choice due to its simplicity and effectiveness. It relies on the temperature-dependent solubility of the compound.

-

Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound completely when hot but show limited solubility when cold.

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring. Ensure all solid material is dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[3]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Figure 1: Workflow for Cooling Crystallization.

Antisolvent Crystallization: Leveraging Solubility Differences

Antisolvent crystallization is a powerful technique where a second solvent (the antisolvent), in which the compound is insoluble, is added to a solution of the compound, inducing precipitation.

-

Solvent/Antisolvent Selection: Identify a solvent that readily dissolves this compound and an antisolvent that is miscible with the primary solvent but in which the compound is poorly soluble. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.

-

Dissolution: Dissolve the crude compound in a minimal amount of the primary solvent at room temperature.

-

Antisolvent Addition: Slowly add the antisolvent to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.

-

Re-dissolution and Crystallization: Add a small amount of the primary solvent dropwise until the turbidity just disappears. Cover the container and allow it to stand undisturbed. Crystals should form as the solvent and antisolvent slowly equilibrate.

-

Isolation and Washing: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and antisolvent, and then with the pure antisolvent.

-

Drying: Dry the crystals under vacuum.

Figure 2: Workflow for Antisolvent Crystallization.

Vapor Diffusion: For High-Quality Crystal Growth

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often used when other methods fail or when crystals for X-ray diffraction are required.

-

Solvent/Antisolvent Selection: Choose a solvent in which this compound is soluble and a more volatile antisolvent in which it is insoluble. The two solvents must be miscible.

-

Setup: Prepare a concentrated solution of the compound in the primary solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of the antisolvent.

-

Diffusion and Crystallization: The more volatile antisolvent will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of the compound and leading to the formation of crystals over time.

-

Isolation: Once crystals of a suitable size have formed, carefully remove the inner vial and isolate the crystals.

-

Drying: Gently dry the crystals, as they may be delicate.

Figure 3: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide for Crystallization of this compound

| Issue | Potential Cause | Suggested Solution |

| No crystals form upon cooling | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an antisolvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |

| "Oiling out" (formation of a liquid layer instead of crystals) | - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Add more solvent to reduce the concentration.- Reheat the solution and allow it to cool more slowly.- Choose a lower-boiling point solvent. |

| Low recovery of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly chilled in an ice bath.- Consider a different solvent or solvent system. |

| Impure crystals (e.g., discoloration) | - Incomplete removal of impurities.- Co-crystallization of impurities. | - Treat the hot solution with activated charcoal to remove colored impurities before filtration.- Perform a second recrystallization. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the MSDS for the specific solvents being used and follow all institutional safety guidelines.

Conclusion

The crystallization of this compound is a critical step in its purification, directly impacting its quality and suitability for further use. By systematically applying the principles of cooling crystallization, antisolvent crystallization, and vapor diffusion, researchers can effectively remove impurities and obtain a highly pure, crystalline product. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of a tailored and optimized crystallization process. Careful solvent selection, controlled cooling rates, and meticulous technique are the cornerstones of mastering the solid-state purification of this important benzamide derivative.

References

Sources

Schotten-Baumann reaction conditions for N-cyclohexyl-2-methylbenzamide

Technical Application Note: Optimized Schotten-Baumann Synthesis of N-Cyclohexyl-2-methylbenzamide

Executive Summary

This application note details the optimized protocol for the synthesis of This compound (CAS: 18063-03-1) utilizing Schotten-Baumann reaction conditions . While the Schotten-Baumann method is a staple of amide bond formation, this specific protocol addresses the challenges posed by steric hindrance inherent to ortho-substituted benzoyl chlorides (the "ortho-effect").

By employing a biphasic solvent system (Dichloromethane/Aqueous NaOH), this method ensures efficient neutralization of the HCl byproduct while maintaining the solubility of the hydrophobic product, resulting in high purity (>98%) and yield without the need for complex chromatography.

Scientific Foundation & Mechanism[1]

Reaction Design

The synthesis involves the nucleophilic acyl substitution of 2-methylbenzoyl chloride (o-toluoyl chloride) with cyclohexylamine .

-

The Challenge (Sterics): The methyl group at the ortho position of the benzoyl chloride creates steric bulk that hinders the approach of the nucleophile (cyclohexylamine) to the carbonyl carbon. Additionally, it twists the carbonyl group out of planarity with the benzene ring, slightly affecting electrophilicity.

-

The Solution (Biphasic System): We utilize a biphasic system (DCM/Water). The organic phase solubilizes the reactants and the hydrophobic amide product, preventing premature precipitation that could trap impurities. The aqueous phase contains the base (NaOH), which acts as a "proton sink," neutralizing the HCl generated to prevent the protonation of the amine nucleophile (which would render it unreactive).

Reaction Scheme & Mechanism

The reaction proceeds via a tetrahedral intermediate.[1] The base plays a critical role in driving the equilibrium forward by removing the generated acid.

Figure 1: Mechanistic pathway of the Schotten-Baumann amidation.

Experimental Protocol

Scale: 10 mmol (scalable to 100 mmol) Expected Yield: 85–95% Time: ~2.5 Hours

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |

| Cyclohexylamine | 99.17 | 1.0 | 0.99 g (1.15 mL) | Nucleophile |

| 2-Methylbenzoyl Chloride | 154.59 | 1.1 | 1.70 g (1.43 mL) | Electrophile |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | ~10 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Organic Phase |

Step-by-Step Procedure

Step 1: Preparation of the Biphasic Mixture

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (0.99 g, 10 mmol) in DCM (15 mL).

-

Add 10% aqueous NaOH (10 mL) to the flask.

-

Cool the biphasic mixture to 0–5°C using an ice-water bath. Critical: Cooling controls the exothermicity of the reaction and minimizes hydrolysis of the acid chloride.

Step 2: Acylation (The Reaction)

-

Dilute 2-methylbenzoyl chloride (1.70 g, 11 mmol) with DCM (5 mL) in a pressure-equalizing addition funnel (or a syringe for small scale).

-

Add the acid chloride solution dropwise to the vigorously stirred amine mixture over 15–20 minutes.

-

Expert Note: Vigorous stirring is non-negotiable. The reaction occurs at the interface or via rapid phase transfer; poor mixing leads to hydrolysis of the acid chloride.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for an additional 1–2 hours . Monitor by TLC (See Section 4).

Step 3: Workup & Isolation [3]

-

Transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the lower organic layer (DCM containing product).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).

-

Purpose: Removes unreacted cyclohexylamine (converts it to water-soluble salt).

-

-

Base Wash: Wash the organic layer with saturated NaHCO₃ or 1M NaOH (2 x 10 mL).

-

Purpose: Removes unreacted 2-methylbenzoic acid (hydrolysis byproduct).

-

-

Drying: Wash with Brine (10 mL), separate, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

-

Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification

-

The crude product is often pure enough (>95%). If higher purity is required, recrystallize from a mixture of Ethanol/Water (approx 1:1) or hot Hexanes/Ethyl Acetate.[4]

-

Dry the white crystals in a vacuum oven at 40°C.

Process Control & Characterization

In-Process Monitoring (TLC)

-

Stationary Phase: Silica Gel 60 F254

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1)

-

Visualization: UV (254 nm) or Iodine Stain.

-

Rf Values: Product (~0.4–0.5), Amine (Baseline/Streak), Acid Chloride (Hydrolyzes/High Rf).

-

Characterization Data

-

Appearance: White crystalline powder.

-

Melting Point: 157–159 °C (Lit. Ref [1]).

-

¹H NMR (300 MHz, CDCl₃):

-

δ 7.20–7.40 (m, 4H, Ar-H)

-

δ 5.60–6.50 (br s, 1H, NH)

-

δ 3.90–4.10 (m, 1H, N-CH of cyclohexyl)

-

δ 2.44 (s, 3H, Ar-CH₃)

-

δ 1.10–2.10 (m, 10H, Cyclohexyl-CH₂).

-

-

IR Spectrum: ~3280 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (Amide I C=O).

Workflow Visualization

Figure 2: Step-by-step purification workflow for this compound.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of acid chloride. | Increase stirring speed; ensure temperature is <5°C during addition; use dry DCM. |

| Oily Product | Residual solvent or impurities. | Recrystallize from Hexanes; ensure high vacuum drying. |

| Starting Material Remains | Steric hindrance of o-toluoyl group. | Increase reaction time to 4 hours; use a slight excess (1.2 eq) of acid chloride. |

| Precipitate during reaction | Product insolubility. | Add more DCM to the organic phase to keep the amide in solution. |

References

-

Royal Society of Chemistry. Synthesis and characterization of this compound (Compound 6f). [Link] (Verified MP and NMR data).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).

-

National Center for Biotechnology Information. PubChem Compound Summary for N-cyclohexylbenzamide derivatives. [Link]

Sources

- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 2. N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

Advanced Solvent Selection for N-Cyclohexyl-2-methylbenzamide Synthesis

Application Note & Protocol Guide | Doc ID: AN-SOLV-2026-CMB [1]

Executive Summary

The synthesis of N-cyclohexyl-2-methylbenzamide represents a classic yet sterically nuanced amide coupling.[1] While the reaction between 2-methylbenzoyl chloride and cyclohexylamine is robust, the presence of the ortho-methyl group introduces steric hindrance that differentiates its kinetic profile from unsubstituted benzamides.

This guide moves beyond standard textbook protocols to address the critical role of solvent selection in optimizing yield, purity, and environmental sustainability (Green Chemistry). We compare traditional chlorinated systems (DCM) against modern, sustainable alternatives (2-MeTHF, CPME) and provide a validated protocol for scalable synthesis.

Chemistry & Mechanistic Insight

The Reaction

The formation of this compound is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann conditions) or direct coupling.

-

Electrophile: 2-Methylbenzoyl chloride (Sterically crowded at the carbonyl).[1]

-

Nucleophile: Cyclohexylamine (Primary amine, moderately bulky).[1]

-

Base: Sodium Hydroxide (inorganic, biphasic) or Triethylamine (organic, monophasic).[1]

The Steric Challenge

Unlike benzoyl chloride, the 2-methyl derivative possesses an ortho-substituent that exerts steric pressure on the carbonyl center. This has two effects:

-

Kinetic Retardation: The nucleophilic attack by cyclohexylamine is slower due to the blocking effect of the methyl group.

-

Conformational Twist: The resulting amide bond often adopts a twisted conformation relative to the phenyl ring to minimize A(1,3) strain.[1]

Implication for Solvent Selection: To counteract slower kinetics, the solvent system must maximize the concentration of the active electrophile and stabilize the transition state. However, for isolation, the solvent should ideally solubilize the product at high temperatures but force crystallization upon cooling.

Figure 1: Reaction pathway highlighting the steric bottleneck at the transition state where solvent polarity and solubility play a critical role.

Solvent Selection Strategy

The "Old Guard" vs. Green Innovation

Historically, Dichloromethane (DCM) has been the solvent of choice due to its high solubility for benzamides and low boiling point. However, DCM is a hazardous air pollutant and suspected carcinogen.[1]

Modern Recommendation: We strongly advocate for 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

Comparative Solvent Data

The following table contrasts key physical properties relevant to this synthesis.

| Property | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Acetate (EtOAc) | Relevance |

| Boiling Point | 39.6 °C | 80.2 °C | 77.1 °C | Higher BP allows for thermal acceleration if kinetics are sluggish.[1] |

| Water Solubility | Immiscible | Limited (14 g/100g ) | Limited (8 g/100g ) | 2-MeTHF allows for cleaner phase cuts in biphasic workups compared to emulsions in DCM.[1] |

| Peroxide Formation | None | Low (Stabilized) | None | 2-MeTHF requires stabilizers (BHT); EtOAc is stable.[1] |

| Greenness Score | Poor (Hazardous) | Excellent (Bio-derived) | Good | 2-MeTHF is derived from corncobs/bagasse.[1] |

| Product Solubility | High | High | Moderate | Moderate solubility in EtOAc facilitates crystallization-induced purification . |

Decision Matrix

Use the following logic to select your solvent system:

Figure 2: Decision tree for selecting the optimal solvent based on scale, environmental constraints, and purification strategy.

Experimental Protocols

Protocol A: Green Biphasic Synthesis (Recommended)

System: 2-MeTHF / Water (Schotten-Baumann conditions) Rationale: 2-MeTHF is derived from renewable resources and forms a clean interface with water, avoiding the emulsions common with DCM.

Materials:

-

2-Methylbenzoyl chloride (1.0 eq)[1]

-

Cyclohexylamine (1.1 eq)[1]

-

Sodium Hydroxide (NaOH), 10% aqueous solution (1.2 eq)

Procedure:

-

Preparation: In a reaction vessel equipped with a stirrer, dissolve cyclohexylamine (1.1 eq) in 2-MeTHF (5-10 volumes relative to amine).

-

Base Addition: Add the 10% NaOH solution (1.2 eq) to the vessel. The mixture will form two distinct phases.[1][3][4][5][6]

-

Cooling: Cool the biphasic mixture to 0–5 °C. Note: Cooling controls the exotherm and minimizes hydrolysis of the acid chloride.

-

Addition: Dropwise add 2-methylbenzoyl chloride (1.0 eq) over 30 minutes, maintaining internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 2 hours.

-

Validation: Check conversion via TLC (EtOAc/Hexane 3:7) or HPLC.[1]

-

-

Workup: Stop stirring and allow phases to separate. The product (amide) is in the upper organic (2-MeTHF) layer; the salt (NaCl) and excess base are in the lower aqueous layer.

-

Efficiency: 2-MeTHF separates faster than DCM/Water systems.[1]

-

-

Wash: Wash the organic layer once with 1M HCl (to remove unreacted amine) and once with brine.[1]

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from minimal hot EtOAc or Heptane/EtOAc.

Protocol B: Homogeneous Organic Synthesis

System: Ethyl Acetate / Triethylamine Rationale: Suitable for anhydrous conditions if the acid chloride is moisture-sensitive or if a single-phase reaction is preferred.[1]

Procedure:

-

Dissolve cyclohexylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Ethyl Acetate (10 vol).

-

Cool to 0 °C.

-

Add 2-methylbenzoyl chloride (1.0 eq) slowly. A white precipitate (Triethylamine Hydrochloride) will form immediately.[1]

-

Stir at Room Temperature for 3 hours.

-

Filtration: Filter off the solid Triethylamine Hydrochloride salt.[1]

-

Wash: Wash the filtrate with water (to remove residual salts) and 1M HCl.

-

Evaporation: Concentrate the filtrate to yield the crude solid.

Results & Quality Control

Expected Yields[1]

-

Protocol A (2-MeTHF): 90–95% isolated yield.[1]

-

Protocol B (EtOAc): 85–90% isolated yield (some loss in filtration/handling).[1]

Analytical Characterization

Confirm the identity and purity of This compound using the following parameters:

-

Appearance: White crystalline solid.[1]

-

Melting Point: 131–133 °C (Lit. value for similar analogs, verify experimentally).

-

Solubility Check:

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic ortho-methyl singlet around δ 2.3–2.5 ppm and the cyclohexyl multiplet signals (δ 1.0–2.0 ppm), plus the amide NH doublet (broad, ~δ 5.8–6.5 ppm).

References

-

Schotten-Baumann Reaction Mechanism & Conditions

-

Green Solvents for Amide Form

-

Physical Properties of N-cyclohexylbenzamide Analogs

-

General Amide Synthesis Protocols

-

Solvent Selection Guides (GSK/Pfizer)

Disclaimer: This protocol is intended for research and development purposes. Always consult Safety Data Sheets (SDS) for 2-methylbenzoyl chloride and cyclohexylamine before handling.[1] Perform all reactions in a fume hood.

Sources

- 1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. collegedunia.com [collegedunia.com]

- 6. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

catalytic procedures involving N-cyclohexyl-2-methylbenzamide

Application Note: Catalytic Architectures Involving N-Cyclohexyl-2-methylbenzamide

Abstract

This technical guide details the catalytic lifecycle of this compound (NCMB), a sterically congested secondary amide frequently utilized as a model substrate in late-stage drug functionalization. We present two validated protocols: (1) A green, atom-economic Ti(IV)-catalyzed direct amidation for synthesizing the scaffold, and (2) A Pd(II)-catalyzed ortho-C–H arylation , demonstrating the molecule's utility as a Directing Group (DG) for regioselective biaryl construction.

Introduction & Structural Utility

This compound is not merely a chemical intermediate; it is a "stress-test" substrate for catalytic methodology. Its structural features serve two critical functions in process chemistry:

-

Conformational Locking (The ortho-Effect): The C2-methyl group introduces significant steric strain (A(1,3) strain), forcing the amide carbonyl out of planarity with the aryl ring. This twist is critical for evaluating catalyst sensitivity to steric hindrance.

-

Regiocontrol: In C–H activation, the C2-methyl group blocks one ortho site, forcing functionalization exclusively at the C6 position. This eliminates the mono- vs. bis-functionalization ambiguity common in unsubstituted benzamides.

Protocol A: Catalytic Synthesis (The "Make")

Method: Ti(IV)-Catalyzed Direct Amidation Objective: Synthesis of NCMB from 2-methylbenzoic acid and cyclohexylamine without coupling reagents (EDC/HATU) or chlorinating agents (SOCl₂).

Rationale

Traditional Schotten-Baumann conditions generate stoichiometric waste. We utilize Titanium(IV) fluoride (TiF₄) or Titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst. The Ti(IV) center activates the carboxylic acid by forming a transient titanate species, rendering the carbonyl susceptible to nucleophilic attack by the bulky cyclohexylamine [1].

Materials

-

Substrate: 2-Methylbenzoic acid (1.0 equiv)

-

Reagent: Cyclohexylamine (1.0 equiv)

-

Catalyst: TiF₄ (10 mol%) or TiCl₄ (10 mol%)[1]

-

Solvent: o-Xylene (Anhydrous)

-

Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Procedure

-

Catalyst Loading: In a glovebox or under Ar flow, charge a flame-dried 50 mL round-bottom flask with 2-methylbenzoic acid (10.0 mmol, 1.36 g) and TiF₄ (1.0 mmol, 124 mg).

-

Solvation: Add anhydrous o-xylene (20 mL).

-

Amine Addition: Add cyclohexylamine (10.0 mmol, 1.15 mL) dropwise. Note: Slight exotherm may occur.

-

Reflux: Attach a Dean-Stark trap filled with o-xylene and a reflux condenser. Heat the mixture to reflux (bath temp ~150 °C) for 18–24 hours.

-

Checkpoint: Monitor water accumulation in the trap to gauge conversion.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (2 x 30 mL) to remove unreacted amine and hydrolyze the Ti catalyst.

-

Purification: Wash the organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Table 1: Reaction Performance Parameters

| Parameter | Value | Impact |

| Yield | 85–92% | High atom economy compared to acid chloride route. |

| Atom Economy | ~92% | Byproduct is H₂O. |

| Time | 18–24 h | Rate-limited by steric bulk of the ortho-methyl group. |

Protocol B: C–H Functionalization (The "Use")

Method: Pd(II)-Catalyzed ortho-Arylation Objective: Regioselective installation of an aryl group at the C6 position using the amide as a Directing Group (DG).

Rationale

The secondary amide proton (N–H) coordinates with Pd(II), facilitating a concerted metallation-deprotonation (CMD) step. The ortho-methyl group prevents reaction at C2, directing the catalyst exclusively to C6. This protocol uses a Pd(II)/Pd(IV) catalytic cycle [2, 3].

Materials

-

Substrate: this compound (0.5 mmol)

-

Coupling Partner: 4-Iodoanisole (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant/Promoter: AgOAc (1.0 equiv) - Acts as halide scavenger and re-oxidant.

-

Additive: Trifluoroacetic acid (TFA) (20 mol%)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure

-

Setup: To a 15 mL pressure vial equipped with a magnetic stir bar, add NCMB (109 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and AgOAc (83 mg, 0.5 mmol).

-

Addition: Add 4-iodoanisole (175 mg, 0.75 mmol) and DCE (2.0 mL).

-

Acid Activation: Add TFA (7.6 µL) via microsyringe.

-

Critical Step: The acid additive promotes the dissociation of acetate ligands, creating a more electrophilic cationic Pd species.

-

-

Reaction: Seal the vial and heat to 110 °C in an aluminum block for 12 hours.

-

Filtration: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite to remove AgI precipitates.

-

Purification: Concentrate filtrate and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

Mechanistic Visualization

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle. The key feature is the Steric Steering provided by the substrate's methyl group, which is omitted from the coordination sphere for clarity but dictates the regioselectivity.

Caption: Figure 1. Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation of this compound. The cycle highlights the C-H activation step where the amide directs the metal to the C6 position.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Water accumulation in solvent. | Ensure Dean-Stark trap is functioning; increase reflux time; use fresh molecular sieves. |

| Low Yield (Protocol B) | Catalyst poisoning by AgI. | Ensure vigorous stirring to prevent encapsulation of Pd species by precipitating silver salts. |

| Regio-scrambling | Temperature too high (>130°C). | Maintain T < 120°C. At higher temps, the methyl group activation (benzylic) competes with ortho-activation [4]. |

| Black Precipitate (Pd) | "Pd Black" formation (catalyst death). | Add 10 mol% Benzoquinone as a ligand stabilizer or re-oxidant if AgOAc is insufficient. |

References

-

Ti(IV) Amidation: Benz, G. et al. "TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines." RSC Advances, 2024.

-

Pd-Catalyzed C-H Activation: Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010.

-

Ortho-Arylation Mechanisms: Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev., 2010.

-

Benzylic vs Ortho Competition: Li, J., et al. "Selective ortho-C–H Activation in Arenes without Functional Groups." J. Am. Chem. Soc., 2022.

Sources

scale-up procedures for N-cyclohexyl-2-methylbenzamide manufacturing

An In-Depth Guide to the Scale-Up of N-cyclohexyl-2-methylbenzamide Manufacturing

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up procedures for the manufacturing of this compound. Moving a synthetic process from the laboratory bench to a pilot plant or full-scale manufacturing facility introduces significant challenges that are not apparent at a smaller scale. This document outlines a robust and well-understood synthetic pathway, details laboratory-scale execution, and critically examines the core chemical engineering and process safety principles required for a successful and safe scale-up. We will delve into the causality behind experimental choices, focusing on thermal management, mass transfer, and process safety to ensure a self-validating and reproducible manufacturing protocol.

Introduction and Strategic Synthesis Selection

This compound is a substituted amide of interest in various fields of chemical research, potentially as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The successful transition from discovery to commercialization hinges on the development of a scalable, safe, and economically viable manufacturing process.

The most strategically sound and industrially proven method for synthesizing N-substituted amides is the acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction.[1][2] This approach is generally preferred over the direct condensation of a carboxylic acid and an amine for large-scale operations. Direct amidation often requires high temperatures or specialized, costly catalysts, and the removal of the water byproduct at scale can be challenging and energy-intensive.[3][4]

The chosen synthetic route, reacting 2-methylbenzoyl chloride with cyclohexylamine in the presence of a base, is a high-yielding and robust transformation. The reaction is typically fast and proceeds under mild conditions, making it highly amenable to scale-up.

Reaction Scheme:

Figure 1. Synthesis of this compound from 2-methylbenzoyl chloride and cyclohexylamine.

Foundational Laboratory-Scale Synthesis Protocol (100 g Scale)

Establishing a well-characterized baseline process at the laboratory scale is the critical first step. This protocol is designed to be self-validating by defining clear steps, in-process controls, and product specifications.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Methylbenzoyl chloride | 154.59 | 100.0 g | 0.647 | >98% |

| Cyclohexylamine | 99.17 | 67.1 g (77.1 mL) | 0.677 (1.05 eq) | >99% |

| Triethylamine | 101.19 | 72.0 g (99.2 mL) | 0.712 (1.10 eq) | >99% |

| Dichloromethane (DCM) | - | 1000 mL | - | ACS Grade |

| 1 M Hydrochloric Acid | - | 500 mL | - | Aqueous |

| Saturated Sodium Bicarbonate | - | 500 mL | - | Aqueous |

| Saturated Sodium Chloride (Brine) | - | 500 mL | - | Aqueous |

| Anhydrous Magnesium Sulfate | - | 50 g | - | Granular |

Experimental Protocol

-

Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

-

Reagent Charging: Charge the flask with cyclohexylamine (67.1 g) and dichloromethane (500 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Base Addition: Add triethylamine (72.0 g) to the stirred solution, maintaining the temperature below 10 °C.

-

Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (100.0 g) in dichloromethane (250 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 60-90 minutes. Causality: Slow addition is crucial to control the reaction exotherm and prevent the formation of impurities from side reactions. The internal temperature should be maintained below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent (2-methylbenzoyl chloride).

-

Work-up - Quenching and Washing:

-

Carefully pour the reaction mixture into a separatory funnel containing 500 mL of 1 M HCl. Shake and separate the layers. Causality: The acid wash removes excess cyclohexylamine and triethylamine as their respective hydrochloride salts.

-

Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (to remove residual acid) and 500 mL of brine (to reduce the water content).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 85-95%.

Critical Scale-Up Considerations and Procedures

Scaling this process requires a shift in mindset from pure chemistry to applied chemical engineering. The dominant challenges in scaling up exothermic reactions are process safety, heat transfer, and mass transfer.

Process Safety Management (PSM)

A rigorous safety assessment is non-negotiable. PSM is a framework for managing the integrity of operating systems and processes by applying good design principles, engineering, and operating practices.[5][6][7]

-

Reagent Hazards:

-

2-Methylbenzoyl Chloride: Corrosive and lachrymatory. It reacts exothermically with water and moisture to release HCl gas.[8][9] Handling requires a closed system and appropriate personal protective equipment (PPE).

-

Cyclohexylamine: Flammable, corrosive, and toxic.[10][11][12] It is a flammable liquid and vapor, necessitating the use of explosion-proof equipment and proper grounding to prevent static discharge.[13]

-

-

Reaction Hazards: The amidation reaction is significantly exothermic. A failure to control the reaction temperature can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

Heat Transfer and Thermal Management

The most critical challenge in scaling up is managing the heat generated by the reaction. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally (the surface-area-to-volume ratio decreases).

-

Causality & Protocol:

-

Characterize the Exotherm: Before scaling, use a reaction calorimeter to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the rate of heat evolution under process conditions.[14] This data is essential for designing the cooling capacity of the plant reactor.[15]

-

Controlled Addition: The laboratory dropwise addition must be translated into a metered, controlled feed at the pilot scale. The feed rate is dictated by the reactor's ability to remove heat, not by a fixed time. The jacket temperature should be set low enough to provide a sufficient temperature difference (ΔT) for efficient heat transfer.[16][17]

-

Emergency Cooling: The scaled-up reactor must have an emergency cooling plan, which could include a quench system or a high-capacity cooling loop.

-

Mass Transfer and Mixing

Inefficient mixing can be as dangerous as poor heat transfer. It can lead to localized concentrations of reactants ("hot spots"), causing side reactions and reducing yield and purity.[18][19]

-

Causality & Protocol:

-

Reactor and Impeller Selection: A glass-lined or stainless steel stirred-tank reactor is standard. The impeller type (e.g., pitched-blade turbine, retreat curve impeller) and agitation speed must be selected to ensure adequate turnover and bulk mixing without excessive shear.[20][21]

-

Subsurface Addition: The 2-methylbenzoyl chloride solution should be introduced below the surface of the reaction mixture, close to the impeller, to ensure immediate dispersion and reaction. This prevents a buildup of unreacted acyl chloride on the surface.

-

Modeling: Computational Fluid Dynamics (CFD) can be used to model mixing behavior in the specific reactor geometry to optimize agitator speed and feed point location.[18]

-

Visualization of the Scale-Up Workflow

The following diagram illustrates the logical workflow from process development to full-scale manufacturing, emphasizing the iterative nature of scale-up and the importance of safety and analytical validation at each stage.

Caption: Logical workflow for this compound scale-up.

Detailed Pilot-Scale (5 kg) Manufacturing Protocol

This protocol is intended for execution in a suitable pilot plant facility with trained personnel.

Equipment

-

50 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen blanketing.

-

Jacketed heating/cooling system with precise temperature control.

-

Metering pump calibrated for the 2-methylbenzoyl chloride solution.

-

50 L extraction vessel.

-

Nutsche filter or centrifuge for product isolation.

-

Vacuum dryer.

Protocol

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Reagent Charging: Charge the reactor with cyclohexylamine (3.36 kg) and dichloromethane (25 L).

-

Cooling and Base Addition: Start agitation and cool the reactor contents to 0-5 °C using the jacket system. Charge triethylamine (3.60 kg) while maintaining the temperature below 10 °C.

-

Controlled Addition of Acyl Chloride: In a separate, suitable vessel, prepare a solution of 2-methylbenzoyl chloride (5.0 kg) in dichloromethane (12.5 L). Meter this solution into the reactor via a subsurface addition tube over a period of 3-4 hours.

-

Critical Control Point: The addition rate must be controlled to maintain the internal batch temperature at 0-5 °C. If the temperature rises above 7 °C, the addition must be stopped until the temperature is brought back into range.

-

-

Reaction and Monitoring: Once the addition is complete, allow the batch to warm to 20-25 °C and hold for 2 hours. Take a sample for HPLC analysis to confirm reaction completion (e.g., <1% remaining 2-methylbenzoyl chloride).

-

Work-up:

-

Transfer the batch to the extraction vessel containing a pre-cooled solution of 1 M HCl (25 L).

-

After separation, wash the organic layer with saturated sodium bicarbonate solution (25 L) followed by brine (25 L).

-

-

Solvent Swap and Crystallization:

-

Charge the organic layer back to the clean reactor.

-

Distill off the dichloromethane, replacing it with ethanol (approx. 20 L).

-

Heat the solution to 60-70 °C to ensure complete dissolution.

-

Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours. Causality: Controlled cooling is essential for forming a pure crystalline product with a particle size suitable for filtration.

-

-

Isolation and Drying:

-

Isolate the product by filtration using a Nutsche filter.

-

Wash the filter cake with cold ethanol (5 L).

-

Dry the product in a vacuum dryer at 50 °C until the loss on drying (LOD) is <0.5%.

-

Summary of Scale-Up Parameters

| Parameter | Laboratory Scale (100 g) | Pilot Scale (5 kg) | Rationale for Change |

| Batch Size | 100 g | 5000 g (50x) | Process scale-up objective. |

| Reactor | 2 L Round-Bottom Flask | 50 L Glass-Lined Reactor | Appropriate volume and material for chemical resistance and control. |

| Agitation | Magnetic/Mechanical Stirrer | Overhead Mechanical Stirrer | Ensures sufficient bulk mixing in a larger volume. |

| Addition Method | Dropping Funnel (Gravity) | Metering Pump (Forced) | Precise control of addition rate to manage exotherm. |

| Addition Time | 60-90 min | 3-4 hours | Dictated by heat removal capacity of the larger reactor. |

| Temperature Control | Ice Bath | Jacketed Cooling System | Provides automated and reliable temperature control. |

| Purification | Recrystallization | Controlled Crystallization | Focus on controlling particle size and purity for efficient isolation. |

| Isolation | Buchner Funnel | Nutsche Filter/Centrifuge | Efficient solid-liquid separation for large quantities. |

Conclusion

The successful scale-up of this compound synthesis from the bench to the pilot plant is a multidisciplinary endeavor that relies on a deep understanding of both chemical principles and engineering constraints. By prioritizing process safety, thoroughly characterizing reaction thermodynamics, and addressing the challenges of heat and mass transfer, a robust, reproducible, and safe manufacturing process can be established. The protocols and considerations outlined in this guide provide a solid framework for navigating the complexities of chemical process scale-up, ensuring that the transition from laboratory discovery to industrial production is both efficient and secure.

References

-

This citation is a placeholder for a specific synthesis of a related compound, as a direct public synthesis of N-cyclohexyl-N-methylbenzylamine was found, but not the target molecule. The principles remain illustrative. (PrepChem.com). Synthesis of N-cyclohexyl-N-methylbenzylamine . PrepChem.com. [Link]

- This patent describes a related industrial process involving cyclohexylamine, illustrating scale-up considerations for reactions with this reagent. (Google Patents). Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.

-

This reference details the synthesis of the starting material, 2-methylbenzoyl chloride. (PrepChem.com). Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

-

This article discusses general innovations in chemical synthesis scale-up. (Technology Networks). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis . Technology Networks. [Link]

-

(ChemicalSafety.com). Cyclohexylamine - SAFETY DATA SHEET . ChemicalSafety.com. [Link]

-

(RSC Publishing). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up . Reaction Chemistry & Engineering. [Link]

-

(Chemguide). the preparation of amides . Chemguide. [Link]

-

(ResearchGate). Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up . ResearchGate. [Link]

-

(ACS Publications). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology . Organic Process Research & Development. [Link]

-

(Mettler Toledo). Heat Transfer and Process Scale-up . Mettler Toledo. [Link]

-

(RSC Publishing). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up . Reaction Chemistry & Engineering. [Link]

-

This article provides context on related chemical syntheses. (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite . Green Chemistry. [Link]

-

(NJ.gov). Hazardous Substance Fact Sheet - Cyclohexylamine . New Jersey Department of Health. [Link]

-

(Mettler Toledo). Chemical Process Safety | Techniques & Equipment . Mettler Toledo. [Link]

-

(ACS Publications). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. [Link]

-

(Process Engineering). Process Safety Management: Ensuring Safe Operations in the Chemical Industry . Process Engineering. [Link]

-

(ResearchGate). Challenges and outlook for catalytic direct amidation reactions . ResearchGate. [Link]

-

(Safety In Engineering). Heat transfer and fluid flow in nuclear reactors . Safety In Engineering. [Link]

-

(Organic Chemistry Portal). Amide synthesis by acylation . Organic Chemistry Portal. [Link]

-

(ResearchGate). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction . ResearchGate. [Link]

-

(World Nuclear Association). Nuclear Process Heat for Industry . World Nuclear Association. [Link]

-

(OSHA). Process Safety Management - Overview . Occupational Safety and Health Administration. [Link]

-

(UCL Discovery). A green chemistry perspective on catalytic amide bond formation . UCL Discovery. [Link]

-

(MDPI). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics . MDPI. [Link]

-

(ResearchGate). Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... . ResearchGate. [Link]

-

(ResearchGate). Process Safety Knowledge Management in the Chemical Process Industry . ResearchGate. [Link]

-

(PubMed). Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides . PubMed. [Link]

-

(Homework.Study.com). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name? . Homework.Study.com. [Link]

-

(The Royal Society of Chemistry). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 . The Royal Society of Chemistry. [Link]

-

(ACS Publications). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . Organic Process Research & Development. [Link]

-

(Fisher Scientific). Amide Synthesis . Fisher Scientific. [Link]

-

(Longdom Publishing). Safety and Efficiency Aspects of Heat Transfer in Nuclear Reactor . Longdom Publishing. [Link]

-

(Wiley Online Library). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation . Chemistry – An Asian Journal. [Link]

-

(ResearchGate). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles . ResearchGate. [Link]

-

(NJ.gov). Benzoyl chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

-

(ResearchGate). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics . ResearchGate. [Link]

-

(IChemE). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING . IChemE. [Link]

-

(RSC Publishing). A convenient numbering-up strategy for the scale-up of gas–liquid photoredox catalysis in flow . Reaction Chemistry & Engineering. [Link]

-

(INIS-IAEA). review of problems governing the design optimization of - heat exchangers in nuclear power plant . INIS-IAEA. [Link]

-

(PubChem). 2-Methylbenzoyl chloride . PubChem. [Link]

-

(RSC Publishing). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or . Chemical Science. [Link]

-

(ResearchGate). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide . ResearchGate. [Link]

-

(ResearchGate). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides . ResearchGate. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. chemploy.nl [chemploy.nl]

- 6. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. icheme.org [icheme.org]

- 8. fishersci.com [fishersci.com]

- 9. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. trc-corp.com [trc-corp.com]

- 13. nj.gov [nj.gov]

- 14. mt.com [mt.com]

- 15. mt.com [mt.com]

- 16. safetyinengineering.com [safetyinengineering.com]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]

- 21. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-2-methylbenzamide

Welcome to the comprehensive technical support guide for the synthesis of N-cyclohexyl-2-methylbenzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance reaction yield and product purity. The guidance herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?